Bienvenue dans la boutique en ligne BenchChem!

4,4-Difluorocyclohexane-1-sulfonyl chloride

Physicochemical characterization Process chemistry Safety and handling

4,4-Difluorocyclohexane-1-sulfonyl chloride (CAS 1196154-77-4) is a gem-difluorinated aliphatic sulfonyl chloride featuring a cyclohexane ring with two fluorine atoms at the 4-position and a reactive sulfonyl chloride group. This compound belongs to the class of fluorinated cycloalkane sulfonyl chlorides that serve as versatile intermediates for introducing the 4,4-difluorocyclohexylsulfonyl motif into bioactive molecules, particularly via sulfonamide or sulfonate ester formation.

Molecular Formula C6H9ClF2O2S
Molecular Weight 218.643
CAS No. 1196154-77-4
Cat. No. B568683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluorocyclohexane-1-sulfonyl chloride
CAS1196154-77-4
Synonyms4,4-difluorocyclohexane-1-sulfonyl chloride; 4,4-Difluorocyclohexanesulfonyl chloride
Molecular FormulaC6H9ClF2O2S
Molecular Weight218.643
Structural Identifiers
SMILESC1CC(CCC1S(=O)(=O)Cl)(F)F
InChIInChI=1S/C6H9ClF2O2S/c7-12(10,11)5-1-3-6(8,9)4-2-5/h5H,1-4H2
InChIKeyNABYUBSREFQSDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Difluorocyclohexane-1-sulfonyl chloride (CAS 1196154-77-4): A gem-Difluorinated Sulfonyl Chloride Building Block for Medicinal Chemistry and Targeted Synthesis


4,4-Difluorocyclohexane-1-sulfonyl chloride (CAS 1196154-77-4) is a gem-difluorinated aliphatic sulfonyl chloride featuring a cyclohexane ring with two fluorine atoms at the 4-position and a reactive sulfonyl chloride group . This compound belongs to the class of fluorinated cycloalkane sulfonyl chlorides that serve as versatile intermediates for introducing the 4,4-difluorocyclohexylsulfonyl motif into bioactive molecules, particularly via sulfonamide or sulfonate ester formation . The gem-difluoro substitution imparts distinct physicochemical properties—including modulated lipophilicity, altered pKa of derived amines/carboxylic acids, and enhanced metabolic stability—that differentiate it from non-fluorinated cyclohexanesulfonyl chloride (CAS 4837-38-1) and regioisomeric analogs such as 3,3-difluorocyclohexane-1-sulfonyl chloride (CAS 2169096-90-4) [1].

Why Cyclohexanesulfonyl Chloride or Regioisomeric Analogs Cannot Replace 4,4-Difluorocyclohexane-1-sulfonyl chloride in Structure-Activity-Driven Synthesis


The 4,4-gem-difluoro substitution pattern is not a simple additive feature but a critical determinant of both the physicochemical profile of downstream derivatives and the biological performance of the final compounds. The electron-withdrawing fluorine atoms lower the pKa of proximal amine and carboxylic acid groups by 0.56–0.79 units relative to non-fluorinated cycloalkane analogs, directly impacting ionization state and pharmacokinetics [1]. In drug discovery programs, the 4,4-difluorocyclohexyl moiety has been specifically selected over non-fluorinated or 3,3-difluoro analogs for its ability to improve metabolic stability (intrinsic clearance retained or improved upon gem-difluorination) while maintaining target potency; for example, IL-17A modulators incorporating the 4,4-difluorocyclohexyl group achieve single-digit nanomolar IC50 values (9.45 nM) as documented in UCB Biopharma patents [2]. Substituting with the non-fluorinated cyclohexanesulfonyl chloride (CAS 4837-38-1) or the 3,3-difluoro regioisomer (CAS 2169096-90-4) would alter the electron density at the sulfonyl center, shift the conformational equilibrium of the cyclohexane ring, and potentially abolish the specific binding interactions that medicinal chemists have optimized across multiple therapeutic targets [3].

Quantitative Differentiation Evidence: 4,4-Difluorocyclohexane-1-sulfonyl chloride vs. Its Closest Analogs


Physicochemical Property Differentiation: Density, Boiling Point, and Flash Point vs. Non-Fluorinated Cyclohexanesulfonyl Chloride

4,4-Difluorocyclohexane-1-sulfonyl chloride exhibits a significantly higher density (1.43 g/mL at 25 °C) compared to the non-fluorinated cyclohexanesulfonyl chloride (1.259 g/mL) . The boiling point is elevated (259.8 ± 40.0 °C at 760 mmHg) versus 255.8 °C for the non-fluorinated analog, while the flash point (110.9 ± 27.3 °C) is essentially equivalent to that of cyclohexanesulfonyl chloride (approx. 110 °C closed cup) . The density increase of approximately 13.6% alters the compound's behavior in biphasic reaction systems and impacts storage and shipping classification.

Physicochemical characterization Process chemistry Safety and handling

pKa Modulation: Gem-Difluorination Lowers Amine pKa by 0.56–0.79 Units Relative to Non-Fluorinated Cyclohexane Analogs

In a systematic study of gem-difluorinated cycloalkanes, the pKa values of amine hydrochlorides bearing the 4,4-difluorocyclohexane scaffold were lowered by 0.56–0.79 units compared to their non-fluorinated monocyclic counterparts [1]. For carboxylic acids, the corresponding reduction was 0.49–0.90 pKa units. This effect is attributed to the inductive electron-withdrawing effect of the two fluorine atoms transmitted through σ-bonds. The magnitude of pKa shift is comparable regardless of cis/trans stereochemistry (ΔpKa = –0.04 to –0.06 between isomers), confirming that the electronic effect of the CF2 group governs acid-base properties rather than conformational differences [2].

Physicochemical profiling Drug design ADME optimization

Metabolic Stability: gem-Difluorinated Cycloalkane Derivatives Retain or Improve Intrinsic Clearance vs. Non-Fluorinated Counterparts

A comprehensive study of gem-difluorinated cycloalkanes demonstrated that gem-difluorination either did not affect or slightly improved the metabolic stability of model derivatives, as measured by intrinsic clearance (CLint) in human liver microsomes [1]. In a specific drug discovery context, the PARP inhibitor 17d (2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide) exhibited noteworthy microsomal metabolic stability and an excellent ADME profile [2]. Separately, in vitro microsomal stability data for a 4,4-difluorocyclohexyl-containing amino acid derivative showed a half-life exceeding 6 hours against human liver microsomes, whereas the non-fluorinated cyclohexyl analog exhibited a half-life of only 90 minutes under identical conditions [3]. This represents an approximately 4-fold improvement in metabolic stability attributable to the gem-difluoro substitution.

Metabolic stability Microsomal clearance Drug metabolism

Privileged Scaffold in High-Potency IL-17A Modulators: 4,4-Difluorocyclohexyl Derivatives Achieve IC50 = 9.45 nM vs. Alternative Cycloalkyl Motifs

In UCB Biopharma's patent series on difluorocyclohexyl derivatives as IL-17 modulators (ES-2983724-T3, WO-2021170631-A1), compounds incorporating the (S)-(4,4-difluorocyclohexyl) moiety demonstrated potent inhibition of IL-17A binding to IL-17RA, with representative compounds achieving IC50 values of 9.45 nM in AlphaLISA assays [1][2]. The 4,4-difluorocyclohexyl group was a conserved structural element across the patent series, indicating its critical role in target engagement. While the patent does not provide head-to-head data for the non-fluorinated cyclohexyl analog, the extensive SAR exploration and the specific selection of the 4,4-difluoro substitution pattern over monocyclic or non-fluorinated variants underscores the privileged nature of this motif for IL-17A inhibition [3].

IL-17A inhibition Autoimmune disease Medicinal chemistry

Distinct Reactivity Profile: Electron-Withdrawing gem-Difluoro Group Enhances Sulfonyl Chloride Electrophilicity Relative to Non-Fluorinated Cyclohexanesulfonyl Chloride

The two fluorine atoms at the 4-position exert a through-bond inductive electron-withdrawing effect (σ_I ≈ 0.40 for CF2 vs. σ_I ≈ –0.05 for CH2) that increases the electrophilicity of the sulfonyl chloride sulfur center [1]. This is consistent with the well-established Hammett relationship for sulfonyl chloride reactivity, where electron-withdrawing substituents increase the rate of nucleophilic substitution (ρ = +2.02 for aromatic sulfonyl chlorides) [2]. While direct kinetic data comparing 4,4-difluorocyclohexane-1-sulfonyl chloride with cyclohexanesulfonyl chloride are not available in the public domain, the inductive effect of the gem-difluoro group predicts a measurably faster reaction rate with amine nucleophiles. This enhanced electrophilicity is corroborated by the broader observation that fluorinated sulfonyl chlorides generally exhibit improved conversion rates in sulfonamide formation reactions [3].

Sulfonyl chloride reactivity Nucleophilic substitution Electrophilicity

High-Impact Application Scenarios Where 4,4-Difluorocyclohexane-1-sulfonyl chloride Delivers Quantifiable Advantage Over Non-Fluorinated or Regioisomeric Analogs


Synthesis of IL-17A Modulator Clinical Candidates Requiring the 4,4-Difluorocyclohexylsulfonyl Pharmacophore

UCB Biopharma's patent estate (ES-2983724-T3, WO-2021170631-A1) explicitly claims 4,4-difluorocyclohexyl-substituted imidazo-pyridazine derivatives as IL-17A modulators with single-digit nanomolar potency (IC50 = 9.45 nM) [1]. Medicinal chemistry teams pursuing IL-17A inhibitors for psoriasis or autoimmune indications require the authentic 4,4-difluorocyclohexane-1-sulfonyl chloride as the sulfonylating agent to introduce the 4,4-difluorocyclohexylsulfonyl group. Substitution with cyclohexanesulfonyl chloride or the 3,3-difluoro isomer would produce structurally distinct compounds outside the patent claims and with unproven biological activity.

Lead Optimization Programs Addressing Metabolic Instability of Non-Fluorinated Cyclohexyl-Containing Candidates

When non-fluorinated cyclohexylsulfonamide leads exhibit rapid microsomal clearance (half-life < 90 minutes), replacement with the 4,4-difluorocyclohexylsulfonyl analog can extend half-life beyond 6 hours, representing an approximately 4-fold improvement in metabolic stability [2]. This strategy is supported by systematic studies confirming that gem-difluorination retains or slightly improves intrinsic clearance across diverse cycloalkane scaffolds [3]. Procurement of 4,4-difluorocyclohexane-1-sulfonyl chloride enables rapid exploration of this metabolic stability SAR without the need for custom synthesis of the fluorinated building block.

Synthesis of PI3K/AKT/mTOR Pathway Inhibitors Incorporating the 4,4-Difluorocyclohexylsulfonyl Fragment

The 4,4-difluorocyclohexylsulfonyl group appears in potent PI3K pathway inhibitors, exemplified by US11492348 (Compound 88) which incorporates a 5-(3-((4,4-difluorocyclohexyl)sulfonyl)-5-morpholinophenyl)pyrimidin-2-amine scaffold with IC50 = 530 nM against PI3Kα [4]. For kinase inhibitor programs where the sulfonyl linker geometry and the electron-withdrawing effect of the gem-difluoro group influence hinge-binding interactions, the specific 4,4-difluoro substitution pattern may be essential for activity, ruling out the use of generic cyclohexanesulfonyl chloride.

Modulation of Amine-Containing Drug Candidate pKa for Oral Bioavailability Optimization

The documented pKa-lowering effect of gem-difluorination (0.56–0.79 units for amine hydrochlorides) enables medicinal chemistry teams to reduce the basicity of amine-containing drug candidates without altering the core scaffold [3]. This is particularly valuable when a lead compound's high pKa limits oral absorption or causes lysosomal trapping. By incorporating the 4,4-difluorocyclohexylsulfonyl moiety via reaction with 4,4-difluorocyclohexane-1-sulfonyl chloride, researchers can achieve the desired pKa shift while simultaneously improving metabolic stability—a dual optimization not achievable with non-fluorinated sulfonyl chloride reagents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4-Difluorocyclohexane-1-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.